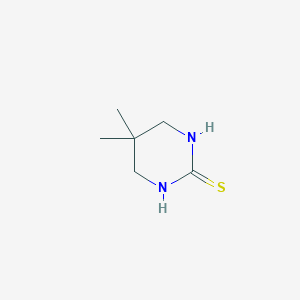

5,5-dimethyltetrahydropyrimidine-2(1H)-thione

Vue d'ensemble

Description

5,5-Dimethyltetrahydropyrimidine-2(1H)-thione is a chemical compound that belongs to the class of tetrahydropyrimidine derivatives. These compounds are characterized by a pyrimidine ring, which is a six-membered heterocyclic compound with nitrogen atoms at positions 1 and 3, and a thione group at position 2. The dimethyl groups at the 5-position indicate the presence of two methyl groups attached to the same carbon atom in the ring, which can influence the compound's physical and chemical properties.

Synthesis Analysis

The synthesis of tetrahydropyrimidine derivatives can be achieved through various methods. For instance, a novel cyclic thiourea derivative, which is structurally related to 5,5-dimethyltetrahydropyrimidine-2(1H)-thione, was synthesized by reacting N-(1-tosylethyl)thiourea with potassium enolate of acetylacetone followed by acid-catalyzed dehydration . Another related compound, 1,3-dimethyl(5H,7H)imidazo(4,5-d)pyrimidine-2,4,6-trithione, was synthesized by reacting carbon disulfide with 1,3-dimethyl-4-cyano-5-aminoimidazolidine-2-thione, which in turn was produced from trimethylsilyl cyanide and methyl isothiocyanate followed by methanolysis .

Molecular Structure Analysis

X-ray diffraction studies provide insights into the molecular and crystal structures of tetrahydropyrimidine derivatives. For example, the structures of two tetrahydropyrimidine-2-thiones were investigated, revealing conformational features of the molecules . Although the specific structure of 5,5-dimethyltetrahydropyrimidine-2(1H)-thione is not provided, these studies on related compounds suggest that the molecular geometry can significantly affect the compound's reactivity and interactions.

Chemical Reactions Analysis

The chemical reactivity of tetrahydropyrimidine derivatives can vary depending on the substituents and reaction conditions. For instance, the alkylation of 5-(4,6-dimethyl-2-pyrimidinyl)-1,3,4-oxadiazole-2-thione proceeds at the sulfur atom in an alkaline medium, while aminomethylation and acylation occur at the nitrogen atom . These reactions demonstrate the nucleophilic character of the sulfur and nitrogen atoms in the ring, which can be exploited in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyrimidine derivatives are influenced by their molecular structure. The presence of dimethyl groups and the thione moiety can affect the compound's solubility, melting point, and reactivity. For example, the crystal packing of related compounds is determined by Van der Waals forces, and the coordination geometry around metal ions in complexes can be tetrahedral or distorted octahedral . These properties are crucial for understanding the behavior of these compounds in different environments and for their potential applications in medicinal chemistry and materials science.

Applications De Recherche Scientifique

Chemical Reactions and Derivative Synthesis

5,5-Dimethyltetrahydropyrimidine-2(1H)-thione serves as a precursor in various chemical reactions, particularly in the synthesis of cyclic and bicyclic products. Its reactivity with α-halocarboxylic acids and their esters leads to the formation of compounds with potential applications in medicinal chemistry and material sciences. Alkylation reactions of 5,5-dimethyltetrahydropyrimidine-2(1H)-thione result in the generation of “open” S-carboxymethyl derivatives, highlighting its utility in creating structurally diverse molecules (Kushakova, Yulisova, Ramsh, & Garabadgiu, 2006).

Coordination Chemistry and Complex Formation

The compound plays a significant role in coordination chemistry, demonstrated by its interaction with organotin(IV) and copper(I) complexes. Studies reveal that 5,5-dimethyltetrahydropyrimidine-2(1H)-thione acts as an ambidentate ligand, forming complexes with metal ions. These complexes are characterized by N,S-coordination, which is pivotal in understanding the ligand’s behavior in the presence of various metals and could be beneficial in catalysis and materials science research (Fernandes, Lang, López, & Sousa, 2002).

Structural and Spectroscopic Analysis

The structural and spectroscopic analysis of 5,5-dimethyltetrahydropyrimidine-2(1H)-thione derivatives offers insights into their molecular properties. X-ray crystallography and various spectroscopic methods such as NMR and IR have been utilized to elucidate the structural aspects of these derivatives, contributing significantly to the field of crystallography and molecular spectroscopy. These studies not only enhance our understanding of the molecular geometry and electronic structure but also assist in the design of novel compounds with desired physical and chemical properties (Al‐Refai, Geyer, Marsch, & Ali, 2014).

Photophysical Properties

Investigations into the photophysical properties of 5,5-dimethyltetrahydropyrimidine-2(1H)-thione derivatives have revealed their potential in the development of luminescent materials. The study of heteroleptic copper(I) halide complexes containing this compound as a ligand has shown strong emissive properties in the solid state at ambient temperature. Such materials are of great interest for applications in lighting, display technologies, and as sensors (Aslanidis, Cox, & Tsipis, 2010).

Mécanisme D'action

Target of Action

Similar compounds such as pyrrolopyrazine derivatives have shown activity against various targets including fibroblast growth factor receptors (fgfrs) .

Mode of Action

It’s known that similar compounds interact with their targets and induce changes that can lead to various biological effects .

Biochemical Pathways

Related compounds have been shown to impact pathways such as the fgfr signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes .

Result of Action

Similar compounds have been shown to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5,5-dimethyl-1,3-diazinane-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2S/c1-6(2)3-7-5(9)8-4-6/h3-4H2,1-2H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMZDJBZXJJJKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(=S)NC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397604 | |

| Record name | 5,5-Dimethyl-1,4,5,6-tetrahydro-pyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82175-38-0 | |

| Record name | 5,5-Dimethyl-1,4,5,6-tetrahydro-pyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main focus of the research papers regarding 5,5-dimethyltetrahydropyrimidine-2(1H)-thione?

A1: The research papers primarily focus on the alkylation reactions of 5,5-dimethyltetrahydropyrimidine-2(1H)-thione with α‐halocarboxylic acids and their esters. The studies investigate the reaction conditions, product yields, and the influence of different substituents on the reaction outcome [, ].

Q2: Are there any insights provided on the regioselectivity of the alkylation reaction with 5,5-dimethyltetrahydropyrimidine-2(1H)-thione?

A2: Yes, the research delves into the regioselectivity of alkylation, indicating a preference for alkylation at the sulfur atom of the thione group in 5,5-dimethyltetrahydropyrimidine-2(1H)-thione when reacted with α‐halocarboxylic acids and their esters [, ]. The studies explore the factors influencing this selectivity and the potential for obtaining specific alkylation products.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Fluorobenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol](/img/structure/B1308112.png)

![(E)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-(2,2-dimethylpropanoyl)-2-propenenitrile](/img/structure/B1308118.png)

![(E)-1-(4-chlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propen-1-one](/img/structure/B1308134.png)

![(E)-1-(4-chloroanilino)-4-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]-1-penten-3-one](/img/structure/B1308145.png)